Bcl-2/Mcl-1-IN-1 is a small molecule inhibitor that targets the anti-apoptotic proteins B-cell lymphoma 2 (Bcl-2) and myeloid cell leukemia 1 (Mcl-1). These proteins play a critical role in regulating apoptosis, and their dysregulation is often associated with various cancers. The compound is designed to selectively inhibit Mcl-1, thereby promoting apoptosis in cancer cells that rely on this protein for survival.
The development of Bcl-2/Mcl-1-IN-1 stems from extensive research into the structural and functional characteristics of Mcl-1 and its interactions with other members of the Bcl-2 family. The compound's design has been influenced by studies that elucidate the binding mechanisms and structural features of Mcl-1, as well as its role in cancer biology .
Bcl-2/Mcl-1-IN-1 falls under the category of anti-cancer agents, specifically targeting apoptosis regulatory pathways. It belongs to a broader classification of small molecule inhibitors aimed at modulating protein-protein interactions within the Bcl-2 family, which includes other inhibitors like ABT-737 and AZD5991 .
The synthesis of Bcl-2/Mcl-1-IN-1 involves several organic chemistry techniques, including:
The synthesis typically requires precise control over reaction conditions, including temperature and pH, to optimize yield and selectivity. Characterization of the synthesized compound is performed using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm molecular structure and purity .
Bcl-2/Mcl-1-IN-1 possesses a complex molecular structure characterized by specific functional groups that enhance its binding affinity to Mcl-1. The compound typically features:
The molecular weight, solubility, and specific binding affinities are critical data points for assessing the compound's potential efficacy. For instance, binding assays have shown high affinity constants (K_d values) indicative of strong interactions with Mcl-1 .
Bcl-2/Mcl-1-IN-1 undergoes specific chemical reactions when interacting with Mcl-1:
Kinetic studies reveal that Bcl-2/Mcl-1-IN-1 exhibits rapid on-rate kinetics, making it an effective inhibitor even at low concentrations. This is crucial for therapeutic applications where minimizing off-target effects is desired .
The mechanism through which Bcl-2/Mcl-1-IN-1 exerts its effects involves:
Preclinical studies demonstrate significant reductions in cell viability in cancer models treated with Bcl-2/Mcl-1-IN-1, supporting its potential as a therapeutic agent .
Bcl-2/Mcl-1-IN-1 typically exhibits:
Key chemical properties include:
Bcl-2/Mcl-1-IN-1 has significant potential applications in:
The BCL-2 protein family constitutes the central regulatory nexus of the intrinsic (mitochondrial) apoptotic pathway, governing cellular life-or-death decisions in response to stress signals, DNA damage, or developmental cues. This family comprises three functionally distinct subgroups: anti-apoptotic proteins (BCL-2, BCL-XL, MCL-1, BCL-W, A1), pro-apoptotic BH3-only proteins (BIM, PUMA, NOXA, BAD, BID), and pore-forming effector proteins (BAX, BAK, BOK) [1] [9]. Their interactions occur predominantly at the outer mitochondrial membrane (OMM), where anti-apoptotic members sequester pro-apoptotic proteins to preserve mitochondrial integrity.
The molecular mechanism hinges on competitive protein-protein interactions mediated by BCL-2 Homology (BH) domains. Anti-apoptotic proteins utilize a conserved hydrophobic groove (formed by BH1-BH3 domains) to bind the α-helical BH3 domain of pro-apoptotic activators or effectors. Under homeostatic conditions, anti-apoptotic proteins like BCL-2 and MCL-1 restrain the effectors BAX/BAK, preventing mitochondrial outer membrane permeabilization (MOMP). Cellular stress triggers BH3-only proteins (e.g., BIM, PUMA), which neutralize anti-apoptotic guardians or directly activate BAX/BAK. Oligomerization of BAX/BAK then forms cytotoxic pores in the OMM, enabling cytochrome c release and caspase activation [1] [5] [9].
Table 1: Core BCL-2 Family Proteins and Their Functional Domains
Subfamily | Proteins | BH Domains | Molecular Weight (kDa) | Primary Function |
---|---|---|---|---|
Anti-apoptotic | BCL-2 | BH1-4 | 26 | Restrains BAX; binds BIM/BID |
MCL-1 | BH1-3 | 37–42* | Restrains BAK; binds NOXA/BIM | |
BCL-XL | BH1-4 | 30 | Restrains BAX/BAK; binds BIM/PUMA | |
Pro-apoptotic BH3-only | BIM | BH3 | 22–25 | Binds all anti-apoptotics; activates BAX |
NOXA | BH3 | ~10 | Selective MCL-1/A1 antagonist | |
Effector proteins | BAX | BH1-3 | 21 | Forms mitochondrial pores |
BAK | BH1-3 | 23 | Forms mitochondrial pores |
*MCL-1 exhibits isoform-specific molecular weights due to alternative splicing [4].
Cancer cells frequently exploit this pathway by dysregulating BCL-2 family expression, often through gene amplification (e.g., MCL1 at 1q21.2), chromosomal translocations (e.g., BCL2 in follicular lymphoma), or transcriptional upregulation. This imbalance creates an anti-apoptotic "shield," enabling tumor survival despite genotoxic stress [5] [9].
Myeloid cell leukemia-1 (MCL-1) occupies a pivotal position within the BCL-2 family due to its unique structural and regulatory characteristics. Unlike BCL-2, MCL-1 possesses an extended N-terminal region with PEST sequences, rendering it highly susceptible to rapid turnover (half-life: 1–4 hours). This instability necessitates continuous transcription/translation, positioning MCL-1 as a dynamic sensor of cellular stress and growth factor signaling [1] [4] [9]. MCL-1's expression is ubiquitous but particularly critical for the survival of hematopoietic stem cells, lymphocytes, cardiomyocytes, and hepatocytes. Genetic ablation studies demonstrate that Mcl1−/− mice die at embryonic day 3.5, underscoring its non-redundant role in development [1] [7].
In oncology, MCL-1 amplification or overexpression is a hallmark of therapeutic resistance. Key mechanisms include:
Table 2: MCL-1 vs. BCL-2: Functional and Therapeutic Distinctions
Feature | MCL-1 | BCL-2 |
---|---|---|
Chromosomal Locus | 1q21.2 | 18q21.3 |
Protein Half-life | Short (1–4 hrs); PEST-dependent | Long (~20 hrs) |
Key Binding Partners | BAK, BIM, NOXA | BAX, BIM, BID |
Non-apoptotic Roles | Mitochondrial dynamics, autophagy | ER calcium regulation |
Therapeutic Vulnerability | High in AML, SCLC, myeloma | High in CLL, follicular lymphoma |
Resistance Marker For | Venetoclax, ABT-737 | MCL-1 inhibitors |
MCL-1's functional promiscuity extends beyond apoptosis inhibition. It regulates mitochondrial cristae architecture, calcium cycling, autophagy, and DNA repair, creating multifaceted dependency in malignancies [1] [10].
Monotherapy with selective BCL-2 inhibitors (e.g., venetoclax) demonstrates efficacy in hematologic malignancies like chronic lymphocytic leukemia (CLL). However, intrinsic or acquired resistance frequently emerges via compensatory survival mechanisms:
Dual targeting with BCL-2 and MCL-1 inhibitors achieves synergistic lethality through three mechanisms:
Table 3: Resistance Mechanisms to Single-Agent BCL-2 Inhibition and Dual Targeting Solutions
Resistance Mechanism | Example | Dual Targeting Effect |
---|---|---|
MCL-1 Overexpression | SCLC, AML subsets | MCL-1 inhibitor (S63845) restores sensitivity |
BAX/BAK Deficiency | BAX-low SCLC | Ectopic BAX expression enables synergy |
BCL-XL Upregulation | Solid tumors, platelets | BCL-XL-sparing agents avoid thrombocytopenia |
Anti-apoptotic Reservoir | High BCL-2+BCL-XL+MCL-1 in MCL | Triple inhibition (PROTACs) required |
Preclinical evidence robustly supports this strategy:
The translational promise lies in overcoming the limitations of single-agent BH3 mimetics, expanding durable responses across diverse malignancies while leveraging biomarkers (e.g., BAX status, MCL-1:BCL-2 ratio) for patient stratification [3] [6] [8].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7